4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester

PEG spacer length serum stability radionuclide therapy

4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester (CAS 1314378-15-8), also referred to as NH₂-PEG₆-COOMe or methyl 21-amino-4,7,10,13,16,19-hexaoxaheneicosanoate, is a heterobifunctional polyethylene glycol (PEG) derivative with a molecular formula of C₁₆H₃₃NO₈ and a molecular weight of 367.43 g/mol. The compound comprises a primary amine at one terminus, a six-unit ethylene glycol spacer (PEG₆), and a methyl ester-protected carboxylic acid at the opposite terminus.

Molecular Formula C16H33NO8
Molecular Weight 367.43 g/mol
CAS No. 1314378-15-8
Cat. No. B3231079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester
CAS1314378-15-8
Molecular FormulaC16H33NO8
Molecular Weight367.43 g/mol
Structural Identifiers
SMILESCOC(=O)CCOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C16H33NO8/c1-19-16(18)2-4-20-6-8-22-10-12-24-14-15-25-13-11-23-9-7-21-5-3-17/h2-15,17H2,1H3
InChIKeyAXHJIJHDXBZLOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7,10,13,16,19-Hexaoxaheneicosanoic Acid, 21-Amino-, Methyl Ester (CAS 1314378-15-8): Procurement-Relevant Identity and Compound Class


4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester (CAS 1314378-15-8), also referred to as NH₂-PEG₆-COOMe or methyl 21-amino-4,7,10,13,16,19-hexaoxaheneicosanoate, is a heterobifunctional polyethylene glycol (PEG) derivative with a molecular formula of C₁₆H₃₃NO₈ and a molecular weight of 367.43 g/mol . The compound comprises a primary amine at one terminus, a six-unit ethylene glycol spacer (PEG₆), and a methyl ester-protected carboxylic acid at the opposite terminus. This architecture situates it within the class of monodisperse, linear PEG linkers widely employed in bioconjugation, peptide synthesis, and targeted protein degradation (PROTAC) construction .

Why a Generic PEG Linker Cannot Replace 4,7,10,13,16,19-Hexaoxaheneicosanoic Acid, 21-Amino-, Methyl Ester in Precision Synthesis


Generic substitution across the PEG₆ linker family is precluded by the precise functional-group pairing of this compound. Unlike the free acid NH₂-PEG₆-COOH (CAS 905954-28-1), the methyl ester terminus is inert under standard amide-coupling conditions, enabling chemoselective conjugation at the amine without self-reaction or premature crosslinking [1]. Conversely, m-PEG₆-amine (CAS 184357-46-8) lacks a latent carboxyl handle, precluding sequential elongation. The PEG₆ spacer length itself is not interchangeable: systematic studies show that shortening to PEG₂ or PEG₄ markedly alters pharmacokinetic and binding parameters, while extending to PEG₁₂ can reverse gains in stability and targeting efficiency [2]. These interdependent structural features mean that substituting even a closely related analog alters the compound's reactivity sequence, spacer dimensions, and ultimate conjugate performance.

Quantitative Differentiation Evidence for 4,7,10,13,16,19-Hexaoxaheneicosanoic Acid, 21-Amino-, Methyl Ester


PEG₆ Spacer Delivers Superior Serum Stability Compared to PEG₂ and PEG₄ in Radiolabeled Peptide Conjugates

In a head-to-head study of bombesin-based ¹⁷⁷Lu-labeled antagonists, the PEG₆ analog exhibited a serum half-life (T₁/₂) of 584 ± 20 min, substantially exceeding the 246 ± 4 min measured for the PEG₂ counterpart [1]. This 2.4-fold improvement in stability was accompanied by a higher tumor-to-kidney ratio (9.7 for PEG₆ vs. 7.8 for PEG₄ at 4 h), indicating that the PEG₆ spacer optimizes both pharmacokinetic durability and target-tissue selectivity [1].

PEG spacer length serum stability radionuclide therapy

Methyl Ester Protection Enables Chemoselective Amine Coupling Without Self-Reactivity

In standard Fmoc/tBu solid-phase peptide synthesis protocols, the methyl ester serves as a C-terminal protecting group that remains stable under the basic conditions used for Fmoc deprotection (20% piperidine in DMF) and under the acidic conditions of TFA cleavage [1]. This contrasts with the free acid analog NH₂-PEG₆-COOH, which would require orthogonal protection prior to amide coupling, adding synthetic steps and reducing overall yield. The methyl ester can be subsequently hydrolyzed under strongly basic conditions (e.g., LiOH in THF/H₂O) to reveal the free carboxylic acid for a second conjugation event [1].

chemoselective conjugation methyl ester protection solid-phase peptide synthesis

Purity Specification of 98% from Bidepharm Surpasses the Common 95% Threshold

Bidepharm supplies 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester (CAS 1314378-15-8) at a standard purity of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC . In comparison, several other vendors list typical purity as 95% for the same compound or closely related PEG₆ linkers . A 3-percentage-point increase in purity can significantly reduce side-product formation in subsequent conjugation steps, particularly when the linker is used in stoichiometric amounts relative to a precious target ligand.

purity quality control procurement

PEG₆ Linker Length Confers Optimal Hydrodynamic Radius for PROTAC Ternary Complex Formation

In the design of proteolysis-targeting chimeras (PROTACs), the PEG₆ linker has emerged as one of the most frequently used spacer lengths, empirically outperforming both shorter (PEG₄) and longer (PEG₈) linkers in achieving efficient ternary complex formation and target degradation in multiple independent degradation campaigns . While quantitative DC₅₀ comparisons are compound-specific, the dominance of PEG₆ in published PROTAC structures reflects its balanced conformational flexibility and spatial reach, which are critical for productive E3 ligase–target protein proximity .

PROTAC linker length ternary complex

Single-Amine, Single-(Protected)-Carboxyl Architecture Minimizes Crosslinking Byproducts Relative to Diamine or Diacid PEGs

The heterobifunctional design of NH₂-PEG₆-COOMe, with one amine and one masked carboxyl, inherently prevents the homodimerization and crosslinking side reactions that plague symmetrical PEG reagents such as NH₂-PEG₆-NH₂ or HOOC-PEG₆-COOH . When a homobifunctional PEG is used to derivatize a monofunctional payload, statistical product mixtures result, lowering the yield of the desired 1:1 conjugate. The methyl ester cap ensures that only the amine terminus participates in the first coupling step, after which the ester can be unmasked to install a second, distinct moiety .

heterobifunctional crosslinking minimization stepwise conjugation

Optimal Application Scenarios for Procuring 4,7,10,13,16,19-Hexaoxaheneicosanoic Acid, 21-Amino-, Methyl Ester


Stepwise Synthesis of Heterotrifunctional Conjugates (Payload–Linker–Targeting Ligand)

When a modular assembly strategy requires installation of two different functional modules on a single PEG linker, the methyl ester of NH₂-PEG₆-COOMe allows the amine to be coupled first to an activated ester (e.g., NHS ester of a cytotoxic payload or fluorophore). The methyl ester is then selectively saponified to liberate the carboxylic acid for subsequent conjugation to a targeting ligand, such as an antibody, peptide, or small-molecule binder [1]. This sequential protocol avoids the need for global protection strategies and is directly supported by the methyl ester's stability under standard amide-coupling conditions [1].

PROTAC Degrader Synthesis Requiring a PEG₆ Linker Footprint

The PEG₆ spacer length has been empirically validated as optimal for numerous PROTAC targets, providing sufficient reach for ternary complex formation while maintaining favorable physicochemical properties [1]. The NH₂-PEG₆-COOMe building block provides both the correct spacer length and the amine handle for attaching an E3 ligase ligand (e.g., pomalidomide or VHL ligand) via amide bond formation, followed by ester hydrolysis and coupling to the target-protein ligand [1]. Utilizing a pre-validated PEG₆ length from the outset reduces the number of linker-length optimization iterations required.

Synthesis of Radiolabeled Peptide Conjugates for Diagnostic Imaging

The PEG₆ spacer has demonstrated superior serum stability (T₁/₂ = 584 min) and enhanced tumor-to-kidney contrast (9.7 at 4 h) in radiolabeled bombesin antagonist models [1]. For researchers developing ¹⁷⁷Lu- or ⁶⁸Ga-labeled peptide radiotracers, NH₂-PEG₆-COOMe provides a ready-to-use PEG₆ synthon with a protected carboxyl that can be deprotected and coupled to a DOTA or NOTA chelator after peptide conjugation, streamlining radiosynthesis [1].

Solid-Phase Peptide C-Terminal Modification with a PEG₆ Spacer

The methyl ester-protected carboxyl can be directly employed as a C-terminal capping group in Fmoc SPPS, where it remains stable through repetitive piperidine deprotection cycles and final TFA cleavage [1]. The resulting C-terminal PEG₆-methyl ester can be retained as a solubility-enhancing modification or hydrolyzed post-synthesis for further bioconjugation, offering flexibility that free-acid PEG₆ linkers cannot provide without additional orthogonal protection steps [1].

Quote Request

Request a Quote for 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.